

# A Comparative Analysis of Vosilasarm (RAD140) and Testosterone on Muscle Anabolic Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscle anabolic activities of the selective androgen receptor modulator (SARM) **Vosilasarm** (also known as RAD140) and the endogenous steroid hormone, testosterone. The information presented is collated from preclinical and clinical research to support further investigation and drug development.

# **Executive Summary**

Vosilasarm is a non-steroidal SARM designed to selectively target androgen receptors in muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[1][2] Testosterone is the primary male sex hormone and a potent anabolic agent that promotes muscle growth through various mechanisms.[3] Preclinical evidence suggests that Vosilasarm can induce significant muscle hypertrophy, in some instances comparable to or even exceeding the anabolic effects of testosterone propionate on a per-milligram basis in animal models.[2] However, a key differentiator is Vosilasarm's reported tissue selectivity, showing a reduced impact on prostate and seminal vesicle weight compared to testosterone.[2][4] Human clinical data on Vosilasarm's direct effects on muscle mass is limited, as its development for muscle wasting conditions was discontinued.[2] Current clinical trials are primarily focused on its potential application in breast cancer.[2][3]

# Quantitative Comparison of Anabolic and Androgenic Effects



The following tables summarize quantitative data from preclinical studies comparing **Vosilasarm** and testosterone propionate.

Table 1: Anabolic Activity in Castrated Immature Male Rats

Compound	Dose	Effect on Levator Ani Muscle Weight (% of Testosterone Propionate Effect)
Vosilasarm	10 mg/kg/day (oral)	117%
Testosterone Propionate	1 mg/kg/day	100%
Vosilasarm + Testosterone Propionate	10 mg/kg/day + 1 mg/kg/day	124% (additive effect)

Source: Data compiled from preclinical studies.[2]

Table 2: Comparative Androgenic Effects in Castrated Immature Male Rats

Compound	Dose	Effect on Prostate Weight (% of Testosterone Propionate Effect)	Effect on Seminal Vesicle Weight (% of Testosterone Propionate Effect)
Vosilasarm	10 mg/kg/day (oral)	67%	59%
Testosterone Propionate	1 mg/kg/day	100%	100%
Vosilasarm + Testosterone Propionate	10 mg/kg/day + 1 mg/kg/day	84% (partial antagonism)	78% (partial antagonism)

Source: Data compiled from preclinical studies.[2]

Table 3: Androgen Receptor Binding Affinity



Compound	Binding Affinity (Ki)
Vosilasarm	7 nM
Testosterone	29 nM
Dihydrotestosterone (DHT)	10 nM

Source: In vitro binding assays.[2]

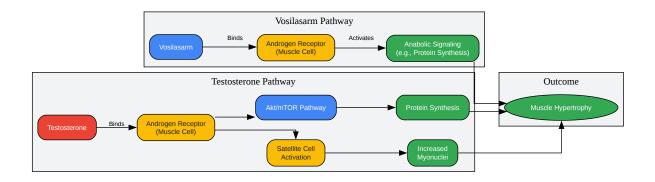
# **Signaling Pathways and Mechanisms of Action**

Both **Vosilasarm** and testosterone exert their anabolic effects primarily through the activation of the androgen receptor (AR). However, the downstream signaling and tissue-specific responses differ.

Testosterone, upon binding to the AR, initiates a cascade of events including the activation of satellite cells, an increase in myonuclear number, and the stimulation of protein synthesis pathways such as the Akt/mTOR pathway.[1]

**Vosilasarm** also acts as an agonist at the AR in muscle tissue, stimulating anabolic signaling pathways that lead to protein synthesis and muscle growth.[1] Its tissue selectivity is thought to be due to conformational changes in the AR upon binding, which may lead to differential recruitment of co-regulator proteins in various tissues.





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Figure 1: Simplified signaling pathways for muscle hypertrophy.

## **Experimental Protocols**

The following are representative experimental protocols derived from preclinical studies investigating the anabolic effects of **Vosilasarm** and testosterone.

### **Vosilasarm Preclinical Study in Rats**

- Animal Model: Male Sprague-Dawley rats.[5] In some studies, animals were castrated to reduce endogenous androgen levels.
- Drug Administration: Vosilasarm was administered orally via drinking water. The vehicle used was methylcellulose.[5] Doses ranged from 0.01 mg/kg/day to 10 mg/kg/day.[2]
- Study Duration: Typically 14 to 28 days.[2][5]
- Muscle Analysis: At the end of the study, specific muscles such as the levator ani, plantaris, and soleus were dissected and weighed.[2] Muscle fiber cross-sectional area (CSA) was determined through histological analysis of muscle tissue sections.[5]

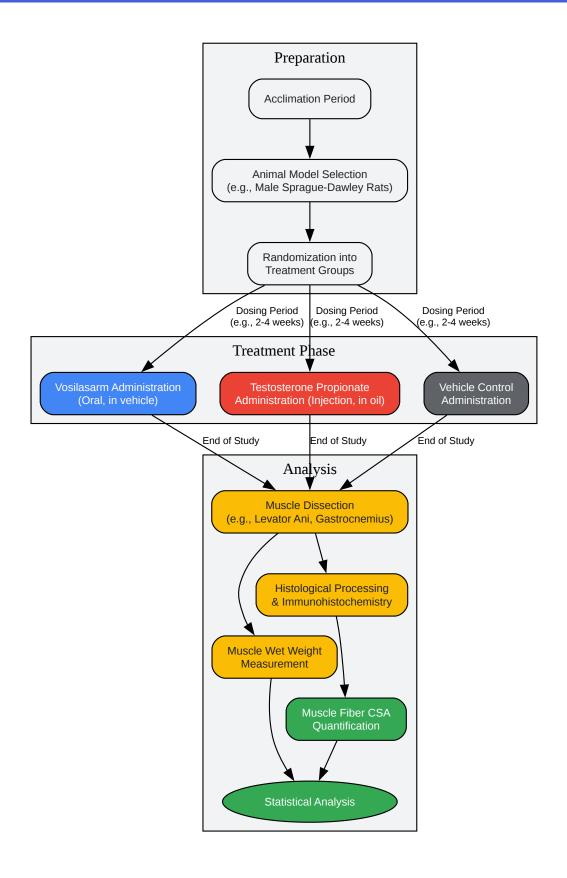




### **Testosterone Propionate Preclinical Study in Rats**

- Animal Model: Male Wistar or Sprague-Dawley rats.[6][7][8]
- Drug Administration: Testosterone propionate was typically administered via subcutaneous or intramuscular injection.[7][8] Common vehicles include corn oil or safflower oil.[9] Dosages varied, with a common dose being 10 mg/kg/week.[7]
- Study Duration: Varied from a few weeks to several months.[6][7]
- Muscle Analysis: Similar to Vosilasarm studies, muscles like the gastrocnemius were dissected and weighed.[7] Muscle fiber CSA for different fiber types (I and II) was analyzed using immunohistochemistry on muscle cross-sections.[7]





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Figure 2: Generalized preclinical experimental workflow.



## **Discussion and Future Directions**

The available preclinical data strongly suggest that **Vosilasarm** is a potent anabolic agent with a favorable tissue selectivity profile compared to testosterone.[2][4] The additive effect on muscle weight when co-administered with testosterone propionate suggests that they may act through the same primary pathway (the androgen receptor) to promote muscle growth.[2]

The key limitation in the current body of knowledge is the absence of robust human clinical trial data for **Vosilasarm** in the context of muscle wasting disorders. The discontinuation of its development for sarcopenia means that its efficacy and safety for this indication in humans remain unproven.[2] A phase 1 study in women with breast cancer reported decreased appetite and weight loss as side effects in over a quarter of participants, which could be a concern for an agent intended to combat muscle wasting.[2] However, a study in older male mice did show preservation of lean mass with RAD140 treatment.

For drug development professionals, the high anabolic potency and tissue selectivity of **Vosilasarm** demonstrated in preclinical models warrant further investigation. Future research could focus on understanding the precise molecular mechanisms behind its tissue-selective gene regulation. Additionally, clinical trials designed to assess its impact on lean body mass and muscle function in relevant patient populations, perhaps at different dosages than those used in the breast cancer trials, would be necessary to determine its therapeutic potential for muscle-related conditions.

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